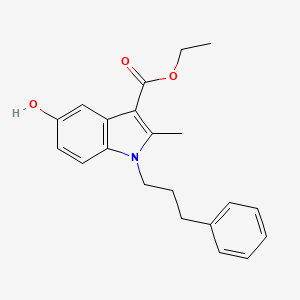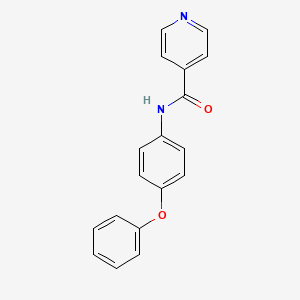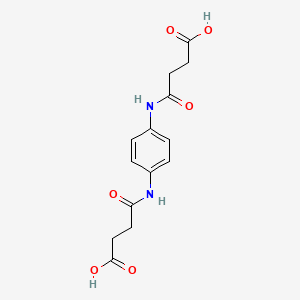![molecular formula C14H14N2OS B5842266 N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
N-[2-(methylthio)phenyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-N'-phenylurea, also known as Prometryn, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of triazine herbicides and is known for its broad-spectrum activity against a variety of weeds. The synthesis of Prometryn involves several steps and has been extensively studied in the past.
作用机制
The mechanism of action of N-[2-(methylthio)phenyl]-N'-phenylurea involves the inhibition of photosynthesis in plants by disrupting the electron transport chain in chloroplasts. N-[2-(methylthio)phenyl]-N'-phenylurea binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the inhibition of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have several biochemical and physiological effects on plants. N-[2-(methylthio)phenyl]-N'-phenylurea inhibits the synthesis of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic activity. N-[2-(methylthio)phenyl]-N'-phenylurea also affects the activity of several enzymes involved in the synthesis of amino acids, proteins, and nucleic acids in plants, leading to a reduction in plant growth and development.
实验室实验的优点和局限性
N-[2-(methylthio)phenyl]-N'-phenylurea has several advantages for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is a broad-spectrum herbicide, which makes it useful for studying the effects of herbicides on plant growth and development. N-[2-(methylthio)phenyl]-N'-phenylurea is also relatively inexpensive and readily available, making it accessible to researchers. However, N-[2-(methylthio)phenyl]-N'-phenylurea has some limitations for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is toxic to humans and animals, and therefore, proper safety precautions must be taken when handling the compound. N-[2-(methylthio)phenyl]-N'-phenylurea is also prone to degradation in the environment, which can affect the reproducibility of experiments.
未来方向
There are several future directions for the study of N-[2-(methylthio)phenyl]-N'-phenylurea. One area of research is the development of new herbicides based on the structure of N-[2-(methylthio)phenyl]-N'-phenylurea. Another area of research is the study of the antimicrobial activity of N-[2-(methylthio)phenyl]-N'-phenylurea and the development of new antimicrobial agents based on the compound. N-[2-(methylthio)phenyl]-N'-phenylurea has also been shown to have potential applications in the treatment of cancer, and further research is needed to explore this area. Finally, the environmental impact of N-[2-(methylthio)phenyl]-N'-phenylurea needs to be studied in more detail to understand its potential effects on ecosystems and human health.
合成方法
The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea involves the reaction of 2-methylthioaniline with cyanogen chloride to form N-(2-methylthio)phenylcyanamide, which is then reacted with phenylisocyanate to form N-[2-(methylthio)phenyl]-N'-phenylurea. The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied in the past, and several modifications have been proposed to improve the yield and purity of the final product.
科学研究应用
N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied for its herbicidal activity and is used in agriculture to control weeds in various crops. However, N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential applications in other areas such as medicine, biotechnology, and environmental science. N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have antimicrobial activity against several pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQJYIKROSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)




![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
